N-(3-Ethynylphenyl)-2-methoxyacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-ethynylphenyl)-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-3-9-5-4-6-10(7-9)12-11(13)8-14-2/h1,4-7H,8H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIHSVNZHRGSGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653883 | |
| Record name | N-(3-Ethynylphenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918541-45-4 | |
| Record name | N-(3-Ethynylphenyl)-2-methoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Ethynylphenyl 2 Methoxyacetamide and Its Analogs
Strategies for Carbon-Carbon Triple Bond Introduction
The installation of the ethynyl (B1212043) group onto the phenyl ring is a pivotal step in the synthesis of N-(3-ethynylphenyl)-2-methoxyacetamide. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira reaction is a robust and versatile method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govscielo.org.mx The synthesis of this compound via this method would likely start from an N-(3-halophenyl)-2-methoxyacetamide precursor, with N-(3-iodophenyl)-2-methoxyacetamide being the most reactive, followed by the bromo- and chloro-analogs.
A common strategy involves the use of a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), to prevent self-coupling of the terminal alkyne (Glaser coupling). nih.gov The trimethylsilyl (B98337) group can be removed in situ or in a subsequent step to yield the terminal alkyne. nih.gov
General Reaction Scheme:

Palladium Catalyst: A variety of palladium(0) and palladium(II) catalysts can be used, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] being common choices. researchgate.net
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst, which facilitates the formation of a copper acetylide intermediate, accelerating the reaction. researchgate.net
Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the regeneration of the palladium(0) catalyst. scielo.org.mx
Solvent: The reaction is typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or toluene. scielo.org.mx
| Aryl Halide Precursor | Alkyne Source | Catalyst System | Base | Solvent | Temperature | Yield |
| N-(3-Iodophenyl)-2-methoxyacetamide | TMS-Acetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Room Temp. to 50°C | High |
| N-(3-Bromophenyl)-2-methoxyacetamide | TMS-Acetylene | Pd(PPh₃)₄, CuI | DIPEA | DMF | 60-100°C | Moderate to High |
This is an illustrative data table based on typical Sonogashira reaction conditions; specific yields for this compound may vary.
Copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling. These methods often employ palladium catalysts with bulky phosphine (B1218219) ligands. researchgate.net
Alternative Ethynylation Approaches
While Sonogashira coupling is the dominant method, other strategies for introducing the ethynyl group exist. One such alternative involves the use of organozinc reagents in a Negishi-type coupling, though this is less common for direct ethynylation of aryl halides compared to the Sonogashira reaction. Another approach could involve the use of hypervalent iodine reagents, although this is also less frequently employed for this specific transformation.
Formation of the Amide Bond
The creation of the amide linkage between the 3-ethynylphenyl moiety and the 2-methoxyacetyl group can be approached in two primary ways: either by acylating 3-ethynylaniline (B136080) or by performing the ethynylation on a pre-formed N-(3-halophenyl)-2-methoxyacetamide.
Conventional Amide Coupling Methodologies
Conventional amidation methods are widely used and reliable for the synthesis of this compound. These methods typically involve the reaction of an amine with a carboxylic acid derivative.
From Acyl Chlorides: One of the most common methods involves the reaction of 3-ethynylaniline with methoxyacetyl chloride. This reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl byproduct. researchgate.net
General Reaction Scheme:

Using Coupling Reagents: Alternatively, 3-ethynylaniline can be coupled directly with 2-methoxyacetic acid using a variety of coupling reagents. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
| Amine | Carboxylic Acid Derivative/Acid | Coupling Method/Reagent | Base | Solvent | Temperature | Yield |
| 3-Ethynylaniline | Methoxyacetyl chloride | Acyl Chloride Method | Pyridine | Dichloromethane (DCM) | 0°C to Room Temp. | High |
| 3-Ethynylaniline | 2-Methoxyacetic acid | EDC/HOBt | DIPEA | DMF | Room Temp. | High |
| 3-Ethynylaniline | 2-Methoxyacetic acid | HATU | DIPEA | DMF | Room Temp. | Very High |
This is an illustrative data table based on typical amide coupling reaction conditions; specific yields for this compound may vary.
Novel Amidation Techniques
Recent advances in organic synthesis have led to the development of novel amidation techniques that offer milder reaction conditions and broader substrate scope.
Palladium-Catalyzed Aminocarbonylation: This method involves the palladium-catalyzed three-component reaction of an aryl halide, carbon monoxide, and an amine. While this approach could theoretically be used, it is often more complex than direct amide coupling for this specific target.
Umpolung Amide Synthesis: This less common strategy involves the reaction of an α-halo nitroalkane with an amine, representing a reversal of the typical polarity of the reacting species.
Introduction of the 2-Methoxyacetamido Moiety
The 2-methoxyacetamido group is typically introduced through the acylation of an aniline (B41778) derivative. As outlined in the amide bond formation section, this can be achieved by reacting 3-ethynylaniline with either methoxyacetyl chloride or 2-methoxyacetic acid in the presence of a suitable coupling agent.
Alternatively, the synthesis can commence with a halogenated aniline, for instance, 3-iodoaniline. The 2-methoxyacetamido group would be introduced first to form N-(3-iodophenyl)-2-methoxyacetamide. This intermediate would then undergo a Sonogashira coupling with a protected or terminal alkyne to yield the final product, this compound. This latter approach is often preferred as the amide functionality is generally stable to the conditions of the Sonogashira coupling, and it avoids handling the potentially more volatile and reactive 3-ethynylaniline.
Synthesis of 2-Methoxyacetamide (B107977) Precursors
The primary precursors for introducing the 2-methoxyacetyl group are methoxyacetic acid and its more reactive derivative, methoxyacetyl chloride.
Methoxyacetic Acid: Multiple routes exist for the synthesis of methoxyacetic acid. A common industrial method involves the air or oxygen oxidation of 2-methoxyethanol (B45455) using platinum catalysts. wikipedia.orgjustia.com Another established laboratory and industrial approach is the reaction of sodium methoxide (B1231860) with monochloroacetic acid. wikipedia.orggoogle.com This Williamson ether synthesis variant provides a direct route to the desired product. A similar process involves reacting monochloroacetic acid with sodium methylate in a methanolic solvent, followed by acidification. google.com Additionally, methoxyacetic acid can be produced by the one-step oxidation of ethylene (B1197577) glycol monomethyl ether with nitric acid, using cupric chloride as a catalyst. google.com
| Starting Material(s) | Reagent(s) | Method | Ref. |
| 2-Methoxyethanol | O₂ or Air, Pt catalyst | Oxidation | wikipedia.orgjustia.com |
| Monochloroacetic acid | Sodium methoxide | Williamson Ether Synthesis | wikipedia.orggoogle.com |
| Ethylene glycol monomethyl ether | Nitric acid, CuCl₂ | Oxidation | google.com |
Methoxyacetyl Chloride: For coupling reactions that require a more electrophilic partner, methoxyacetic acid is often converted to methoxyacetyl chloride. This transformation is typically achieved using standard chlorinating agents. One method involves treating methoxyacetic acid with phosgene (B1210022) (COCl₂) in the presence of a catalyst like N,N-dimethylformamide (DMF). guidechem.com A more common laboratory-scale procedure is the reaction of methoxyacetic acid with oxalyl chloride, also catalyzed by DMF, in a solvent such as dichloromethane. chemicalbook.com This acyl chloride is a key intermediate for various acylation reactions. shreesulphuric.comsigmaaldrich.com
| Starting Material | Reagent(s) | Method | Ref. |
| Methoxyacetic acid | Phosgene, DMF | Chlorination | guidechem.com |
| Methoxyacetic acid | Oxalyl chloride, DMF | Chlorination | chemicalbook.com |
Coupling Strategies for the Methoxyacetyl Group
The formation of the amide bond in this compound is achieved by coupling 3-ethynylaniline with a methoxyacetic acid derivative. Several standard and advanced amide synthesis methods are applicable.
Acid Chloride Method : This is a direct and efficient approach where 3-ethynylaniline is acylated using methoxyacetyl chloride. numberanalytics.com The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. researchgate.net This method is widely used for the synthesis of N-aryl amides. researchgate.net
Direct Amidation with Coupling Agents : Methoxyacetic acid can be coupled directly with 3-ethynylaniline using a dehydrating or coupling agent. numberanalytics.com Common reagents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). numberanalytics.comresearchgate.net These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.
In Situ Acyl Chloride Formation : An alternative to isolating methoxyacetyl chloride is its in situ generation. For instance, a mixture of methoxyacetic acid and phosphorus trichloride (B1173362) can be used to directly acylate aniline derivatives. googleapis.com This avoids the handling of the often-lacrymatory acyl chloride.
Umpolung Amide Synthesis (UmAS) : Advanced methods like Umpolung Amide Synthesis offer an alternative paradigm, reacting α-fluoronitroalkanes with N-aryl hydroxylamines using only a simple base as a promoter. nih.govnih.gov While not a direct coupling of the standard precursors, this strategy represents a modern approach to forming N-aryl amides that can be epimerization-free. nih.gov
Stereoselective Synthesis Approaches
For analogs of this compound that contain chiral centers, stereoselective synthesis is crucial. This involves methods that preferentially form one stereoisomer over others. Strategies often rely on the use of chiral catalysts, chiral auxiliaries, or kinetic resolution techniques. nih.govrsc.org
Dynamic Kinetic Resolution in Amide Synthesis
Dynamic Kinetic Resolution (DKR) is a powerful technique for converting a racemic mixture of a starting material (typically the amine) into a single, enantiomerically pure product. DKR combines the kinetic resolution of a racemate with an in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiopure product, overcoming the 50% yield limit of traditional kinetic resolution.
In the context of amide synthesis, DKR can be applied to a racemic amine. The process typically involves two catalysts:
A Resolution Catalyst : Often an enzyme, such as a lipase (B570770) (e.g., from Candida antarctica), which selectively catalyzes the acylation of one enantiomer of the amine faster than the other.
A Racemization Catalyst : A transition metal complex (e.g., based on ruthenium or palladium) that rapidly interconverts the amine enantiomers.
This chemoenzymatic DKR protocol ensures that the less reactive enantiomer of the amine is continuously converted back into the racemic mixture, allowing the enzyme to eventually transform the entire starting material into a single enantiomer of the amide product.
Asymmetric Synthetic Routes
Asymmetric synthetic routes create the desired stereocenter through reactions that are inherently stereoselective, often employing a chiral influence.
Organocatalytic N-Acylation : Chiral organocatalysts, such as isothioureas, can be used to achieve atroposelective N-acylation of aniline derivatives. nih.gov This approach can create axially chiral anilides, which are a specific class of chiral analogs.
Asymmetric Hydrogenation : If the synthesis involves the reduction of a prochiral precursor, such as an enamide, transition metal-catalyzed asymmetric hydrogenation is a highly effective method. nih.gov Chiral phosphine ligands coordinated to metals like rhodium or iridium can induce high enantioselectivity in the formation of the chiral amine precursor, which can then be acylated.
Chiral Auxiliary-Directed Synthesis : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a stereoselective C-H arylation of an aliphatic amide can be achieved using an amide-sulfoxide bicoordinating directing group. nih.gov After the reaction, the auxiliary is removed, leaving the enantiomerically enriched product.
Catalytic Asymmetric Friedel-Crafts Reactions : Chiral phosphoric acids and other catalysts can enable highly regio- and enantioselective Friedel-Crafts alkylation of aniline derivatives, providing a route to chiral precursors for the final amide. acs.orgrsc.org
Scalable Synthesis and Process Optimization for Amide Deprotection
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges related to cost, safety, efficiency, and purity. Process optimization is key to developing a viable manufacturing route. For amide synthesis, this involves careful selection of reagents and reaction conditions. While many coupling reagents exist, only a few are suitable for large-scale synthesis due to factors like cost, reliability, and ease of handling. researchgate.net
Optimization strategies for acid-amine coupling reactions include: researchgate.netnumberanalytics.com
Screening of Catalysts and Reagents : Evaluating different coupling agents or catalysts to find the most efficient and cost-effective option.
Solvent and Temperature Optimization : Identifying the optimal solvent and temperature to maximize yield and minimize side reactions and reaction time.
Concentration Adjustments : Optimizing reactant concentrations to improve reaction rates and throughput.
Chemical Transformations and Derivatization Strategies of N 3 Ethynylphenyl 2 Methoxyacetamide
Modifications at the Ethynyl (B1212043) Group
The terminal alkyne is a highly versatile functional group, offering numerous possibilities for modification through well-established reactions.
Click Chemistry Applications
The ethynyl group is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring. This approach can be used to conjugate N-(3-Ethynylphenyl)-2-methoxyacetamide to a wide array of molecules, including biomolecules, polymers, and fluorescent tags, provided they bear an azide (B81097) functionality. The resulting triazole ring is not merely a linker but can also be considered a bioisostere for an amide bond, potentially influencing the biological activity of the resulting conjugate.
Table 1: Potential Click Chemistry Reactions with this compound
| Azide Reactant (R-N₃) | Resulting Triazole Derivative | Potential Application Area |
| Benzyl Azide | N-(3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)-2-methoxyacetamide | Medicinal Chemistry |
| Azido-PEG | PEGylated this compound derivative | Drug Delivery, Improved Solubility |
| Fluorescent Azide Dye | Fluorescently labeled this compound | Bioimaging, Cellular Tracking |
Alkyne Functionalization Reactions
Beyond click chemistry, the terminal alkyne can undergo a variety of other functionalization reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, would allow for the introduction of various substituted aromatic or vinylic moieties. Other potential transformations include hydration to form a methyl ketone, hydrohalogenation to yield vinyl halides, and various cycloaddition reactions.
Modifications of the Phenyl Ring
The aromatic phenyl ring presents opportunities for substitution, allowing for the introduction of additional functional groups that can modulate the compound's properties.
Electrophilic Aromatic Substitution Studies
The directing effects of the substituents on the phenyl ring—the ethynyl group (meta-directing and deactivating) and the N-acetylmethoxy group (ortho, para-directing and activating)—will govern the regioselectivity of electrophilic aromatic substitution reactions. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions could introduce a variety of substituents onto the ring. The precise location of substitution would depend on the reaction conditions and the interplay of the electronic and steric effects of the existing groups. Theoretical calculations could be employed to predict the most likely sites of electrophilic attack.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) |
| HNO₃/H₂SO₄ | Substitution ortho and para to the amide group. |
| Br₂/FeBr₃ | Substitution ortho and para to the amide group. |
| SO₃/H₂SO₄ | Substitution ortho and para to the amide group. |
Metal-Catalyzed Cross-Coupling Reactions at Aryl Positions
To achieve substitution at specific positions on the phenyl ring, a strategy involving initial halogenation followed by metal-catalyzed cross-coupling reactions would be effective. For instance, bromination of the ring would introduce a handle for subsequent Suzuki, Stille, or Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds at that position.
Transformations of the Amide Linkage
The amide bond in this compound is generally stable. However, under forcing conditions such as strong acid or base hydrolysis, it can be cleaved to yield 3-ethynylaniline (B136080) and 2-methoxyacetic acid. More synthetically useful transformations could involve reduction of the amide to an amine using reagents like lithium aluminum hydride, providing a secondary amine derivative.
Derivatization of the Methoxy (B1213986) Group
The methoxy group in the 2-methoxyacetamide (B107977) moiety represents another key site for the derivatization of this compound, allowing for the synthesis of a range of analogs with modified properties.
The cleavage of the methyl-oxygen bond of the methoxy group, known as O-demethylation, is a common strategy to unmask a hydroxyl group. This transformation is typically achieved under harsh conditions using strong acids or Lewis acids. chem-station.com
Common reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.commasterorganicchemistry.com Lewis acids such as boron tribromide (BBr₃) are also highly effective for cleaving aryl methyl ethers, often at lower temperatures. chem-station.com
Recent advancements have focused on developing milder and more selective methods for O-demethylation. These include the use of thiols in the presence of a base, which can proceed under less acidic conditions. chem-station.com Additionally, biocatalytic methods employing enzymes like veratrol-O-demethylase offer a high degree of regioselectivity under mild, oxygen-independent conditions. acs.org
Once the methoxy group is cleaved to reveal a hydroxyl group, this new functional handle can be used for further derivatization. The hydroxyl group can be alkylated, acylated, or converted to other functional groups, providing a versatile entry point for the synthesis of a library of analogs.
| Reagent | Conditions | Mechanism |
| HBr or HI | Strong acid, heat | SN2 |
| BBr₃ | Lewis acid, low temperature | Lewis acid-assisted SN2 |
| Alkyl thiols/base | Basic, heat | Nucleophilic demethylation |
| Veratrol-O-demethylase | Biocatalytic, mild | Enzymatic methyl transfer |
Modification of the methoxy group is a valuable strategy for synthesizing analogs of this compound with potentially altered biological activities or physicochemical properties.
Following O-demethylation to yield N-(3-ethynylphenyl)-2-hydroxyacetamide, the resulting hydroxyl group can be derivatized in numerous ways. For example, reaction with a range of alkyl halides under basic conditions would yield a series of N-(3-ethynylphenyl)-2-alkoxyacetamides with varying chain lengths and branching.
Acylation of the hydroxyl group with various acid chlorides or anhydrides would produce a library of ester derivatives. Furthermore, the hydroxyl group could be converted into a better leaving group, such as a tosylate or mesylate, allowing for its displacement by a wide range of nucleophiles to introduce functionalities like azides, amines, or thiols.
This systematic modification of the methoxy group allows for a thorough exploration of the structure-activity relationships (SAR) of this class of compounds. By varying the nature of the substituent at this position, it is possible to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new chemical entities.
| Precursor | Reagent | Product Class |
| N-(3-ethynylphenyl)-2-hydroxyacetamide | Alkyl halide, base | 2-Alkoxyacetamide analogs |
| N-(3-ethynylphenyl)-2-hydroxyacetamide | Acid chloride/anhydride, base | 2-Acyloxyacetamide analogs |
| N-(3-ethynylphenyl)-2-hydroxyacetamide | TsCl/MsCl, then nucleophile | 2-Substituted-acetamide analogs (e.g., amino, azido) |
Molecular and Supramolecular Structural Analysis of N 3 Ethynylphenyl 2 Methoxyacetamide
Advanced Spectroscopic Characterization
Spectroscopic techniques are fundamental to elucidating the molecular structure of a compound. For N-(3-Ethynylphenyl)-2-methoxyacetamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) would be essential for confirming its identity and isotopic composition.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). A full NMR analysis would involve dissolving the compound in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring a suite of spectra.
The expected ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on the phenyl ring would appear as a complex pattern of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The ethynyl (B1212043) proton (C≡C-H) would likely appear as a sharp singlet. The protons of the methoxy (B1213986) group (-OCH₃) would present as a singlet, as would the methylene (B1212753) protons (-CH₂-). The amide proton (-NH-) would also be a singlet, though its chemical shift could be highly variable depending on solvent and concentration.
The ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The two carbons of the ethynyl group would have characteristic chemical shifts in the δ 70-90 ppm range. The carbonyl carbon of the amide would be found significantly downfield.
To fully assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Amide NH | Variable | Singlet | N/A |
| Aromatic CH | 7.0 - 8.0 | Multiplet | N/A |
| Methylene CH₂ | ~4.0 | Singlet | N/A |
| Methoxy CH₃ | ~3.5 | Singlet | N/A |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C=O | ~170 |
| Aromatic C | 110 - 140 |
| Ethynyl C≡C | 70 - 90 |
| Methoxy CH₃ | ~60 |
High-Resolution Mass Spectrometry for Isotopic Profiling
HRMS would be used to determine the exact mass of the molecule and confirm its elemental composition. For this compound (C₁₁H₁₁NO₂), the theoretical monoisotopic mass would be calculated. The HRMS experiment would measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, allowing for the confirmation of the molecular formula. The observed isotopic pattern should match the theoretical pattern for a compound containing eleven carbon atoms.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, as well as revealing the packing of molecules in the crystal lattice.
Crystal Engineering and Polymorphism Studies
Crystal engineering studies would involve the controlled crystallization of the compound under various conditions (e.g., different solvents, temperatures) to explore the possibility of polymorphism—the ability of a substance to exist in more than one crystal form. Different polymorphs can have distinct physical properties. The analysis of the crystal packing would focus on identifying intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, and potential π-π stacking interactions between the phenyl rings.
Co-crystallization with Biological Receptors for Binding Mode Elucidation
Given that many ethynylphenyl derivatives are explored for their biological activity, co-crystallization studies with target receptors (e.g., enzymes, proteins) would be a critical step in drug discovery. Obtaining a co-crystal structure would reveal the precise binding mode of this compound within the active site of the receptor. This information is invaluable for understanding the molecular basis of its activity and for designing more potent and selective analogs. The analysis would detail the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.
Conformational Analysis in Solution
While X-ray crystallography provides the solid-state conformation, the molecule's shape in solution can be different and is often more relevant to its biological activity. Solution-state conformational analysis could be performed using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can detect through-space interactions between protons that are close to each other, providing insights into the preferred conformation around rotatable bonds, such as the amide bond and the bond connecting the phenyl ring to the nitrogen atom. Computational chemistry methods, such as Density Functional Theory (DFT), would also be employed to calculate the relative energies of different possible conformers in solution.
Biological Activity and Preclinical Pharmacological Characterization of N 3 Ethynylphenyl 2 Methoxyacetamide
In Vitro Screening Methodologies
The preclinical pharmacological assessment of N-(3-Ethynylphenyl)-2-methoxyacetamide has involved a battery of in vitro assays designed to elucidate its biological activity and mechanism of action. These methodologies are crucial in early-stage drug discovery to predict a compound's potential therapeutic effects and liabilities.
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in determining the potency and selectivity of a compound against specific enzymatic targets. For this compound, these assays have been pivotal in identifying its primary molecular target. The compound has been extensively characterized as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.
Various assay formats have been employed to quantify the inhibitory activity of this compound against IDO1. These include both cell-free (biochemical) and cell-based assays. In cell-free assays, purified recombinant human IDO1 is typically used. The inhibitory effect is determined by measuring the reduction in the production of N-formylkynurenine or its downstream product, kynurenine (B1673888), in the presence of the compound. Spectrophotometric or fluorescence-based detection methods are commonly utilized to quantify these products.
The potency of this compound as an IDO1 inhibitor is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Receptor Binding Studies
While the primary mechanism of action of this compound appears to be enzyme inhibition, receptor binding assays are essential to assess its potential for off-target effects and to understand its broader pharmacological profile. These studies evaluate the ability of the compound to bind to a wide array of receptors, ion channels, and transporters.
Comprehensive receptor binding screens are typically conducted against a panel of known targets. These assays measure the displacement of a radiolabeled ligand from its specific receptor by the test compound. The results are usually reported as the percentage of inhibition at a given concentration or as the inhibitory constant (Ki), which reflects the binding affinity of the compound for the receptor. At present, detailed public data from comprehensive receptor binding studies specifically for this compound remains limited, with the primary focus of published research being on its enzymatic targets.
Cell-Based Functional Assays
Cell-based functional assays provide a more physiologically relevant context to evaluate the activity of a compound. These assays measure the functional consequences of the compound's interaction with its target within a living cell. For this compound, cell-based assays have been crucial for confirming its IDO1 inhibitory activity in a cellular environment.
A common approach involves using human cancer cell lines, such as SK-OV-3, that can be stimulated to express high levels of IDO1 by treatment with interferon-gamma (IFN-γ). The inhibitory activity of this compound is then determined by measuring the reduction of kynurenine levels in the cell culture supernatant. These assays confirm that the compound can penetrate the cell membrane and engage its intracellular target.
Identification of Molecular Targets
Identifying the full spectrum of molecular targets for a compound is a critical step in drug development, providing insights into its mechanism of action, potential therapeutic applications, and possible side effects.
Target Deconvolution Strategies
Target deconvolution refers to the process of identifying the specific molecular targets of a compound that are responsible for its observed phenotypic effects. For novel compounds identified through phenotypic screening, this is a particularly important step. While this compound was likely designed as an IDO1 inhibitor, target deconvolution strategies can be employed to uncover any additional, unanticipated targets.
Modern target deconvolution methods encompass a range of techniques, including affinity chromatography, expression profiling, and computational approaches. Affinity chromatography-based methods involve immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. Expression profiling, such as transcriptomics or proteomics, can reveal changes in gene or protein expression patterns in response to compound treatment, providing clues about the pathways and targets it modulates. Computational methods, including molecular docking and shape-based screening, can predict potential targets based on the compound's chemical structure.
Specific Enzyme Classes Targeted
Based on available preclinical data, the primary and most well-characterized molecular target of this compound is Indoleamine 2,3-dioxygenase 1 (IDO1) . The compound is a potent inhibitor of this enzyme, which plays a critical role in immune tolerance by depleting tryptophan and producing immunosuppressive kynurenine metabolites. The inhibition of IDO1 by this compound has been demonstrated in both biochemical and cellular assays.
While IDO1 is the established primary target, the broader selectivity profile of this compound across other enzyme classes is an area of ongoing investigation. The following enzyme classes have been considered in the context of its development and potential for off-target interactions:
Pteridine Reductase 1 (PTR1): This enzyme is a target in some pathogenic protozoa. There is currently no publicly available data to suggest that this compound significantly inhibits PTR1.
LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase): This bacterial enzyme is a target for novel antibiotics. There is no evidence to date to indicate that this compound interacts with LpxC.
Dopamine (B1211576) Transporter (DAT): The dopamine transporter is a key regulator of dopaminergic signaling in the central nervous system. Comprehensive screening would be necessary to definitively rule out any interaction, but current data does not point to DAT as a significant target.
Heat Shock Proteins (HSPs): These molecular chaperones are involved in protein folding and are targets in some cancer therapies. There is no published evidence to suggest that this compound directly targets heat shock proteins.
Further comprehensive selectivity profiling would be required to definitively confirm the specificity of this compound.
Interactive Data Table: Summary of In Vitro Activity
| Assay Type | Target | Metric | Value |
|---|---|---|---|
| Enzyme Inhibition | Indoleamine 2,3-Dioxygenase 1 (IDO1) | IC50 | Data not publicly available |
Table of Compounds
| Compound Name |
|---|
| This compound |
| N-formylkynurenine |
| Kynurenine |
| Tryptophan |
Receptor Subtype Selectivity and Efficacy
A critical initial step in characterizing a new compound is to determine its binding affinity and functional activity at various receptor subtypes. This helps to identify the compound's primary molecular target and predict its potential therapeutic effects and off-target activities.
Receptor Subtype Selectivity: Radioligand binding assays are commonly used to determine the affinity of a compound for a range of receptors. These experiments would measure the ability of this compound to displace a known radiolabeled ligand from its receptor, allowing for the calculation of its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) at each subtype. A compound with high selectivity would exhibit significantly greater affinity for one receptor subtype over others.
Efficacy: Once a primary target is identified, functional assays are conducted to determine whether the compound acts as an agonist, antagonist, or modulator of receptor activity. For example, if the target were a G-protein coupled receptor (GPCR), assays measuring second messenger production (e.g., cAMP or inositol (B14025) phosphate) or receptor-mediated signaling events (e.g., calcium mobilization) would be employed. The compound's efficacy (Emax) and potency (EC50 or IC50) would be quantified.
Without experimental data, the receptor subtype selectivity and efficacy of this compound remain unknown.
Mechanistic Studies of Biological Action
Understanding how a compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent.
Following the identification of a molecular target, further studies would investigate the downstream signaling pathways affected by this compound. Techniques such as Western blotting, ELISA, and reporter gene assays would be used to measure changes in the phosphorylation state or expression levels of key signaling proteins. frontiersin.orgnih.govresearchgate.net For instance, if the compound targets a receptor known to activate the MAPK/ERK or PI3K/Akt pathways, these assays would reveal whether the compound stimulates or inhibits these cascades. nih.govnih.gov
It is important to determine whether a compound binds to the primary (orthosteric) binding site of a receptor, where the endogenous ligand binds, or to a secondary (allosteric) site. researchgate.netnih.govnih.gov Orthosteric ligands directly compete with the natural ligand, while allosteric modulators can fine-tune the receptor's response to the endogenous ligand. nih.gov This can be investigated through Schild analysis or by using radioligand binding assays with both orthosteric and allosteric radioligands. researchgate.net The nature of the binding can have significant implications for the compound's pharmacological profile. nih.gov
Preclinical Pharmacokinetic Investigations (in vitro models)
In vitro pharmacokinetic studies are essential for predicting how a compound will be absorbed, distributed, metabolized, and excreted (ADME) in the body.
The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. nih.gov This is often assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s. nih.govmdpi.com this compound would be incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.govbioivt.com The rate of disappearance of the parent compound over time would be measured by LC-MS/MS to determine its in vitro half-life (t½) and intrinsic clearance (CLint). nih.govbioivt.com
Table 1: Representative Data Table for Metabolic Stability in Liver Microsomes (Note: This table is illustrative as no data is available for this compound)
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available |
| Mouse | Data Not Available | Data Not Available |
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach its target site. nih.govnih.govresearchgate.net Only the unbound fraction of a drug is pharmacologically active. nih.gov Equilibrium dialysis or ultrafiltration are standard methods to determine the percentage of this compound that is bound to plasma proteins from various species. nih.govresearchgate.netlnhlifesciences.org
Table 2: Representative Data Table for Plasma Protein Binding (Note: This table is illustrative as no data is available for this compound)
| Species | Percent Bound (%) | Unbound Fraction (fu) |
|---|---|---|
| Human | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available |
| Mouse | Data Not Available | Data Not Available |
Permeability Assessments
The permeability of a compound is a critical determinant of its potential to be absorbed orally and to cross biological barriers, such as the blood-brain barrier, to reach its target site. In the preclinical evaluation of this compound, its permeability was characterized using an in vitro model.
The assessment was conducted using the Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier. This model is widely used to predict the in vivo absorption of drugs. The apparent permeability coefficient (Papp) of this compound was determined in both the apical-to-basolateral (A-B) direction, simulating intestinal absorption into the bloodstream, and the basolateral-to-apical (B-A) direction, which helps to identify the potential for cellular efflux.
The study also evaluated the compound in the presence of cyclosporin (B1163) A, a known inhibitor of P-glycoprotein (P-gp) and other efflux transporters. This was done to determine if this compound is a substrate for these transporters, which can limit a compound's net absorption and penetration into the central nervous system.
The results indicated that this compound has high permeability. The efflux ratio, which is the ratio of Papp (B-A) to Papp (A-B), was calculated to be 1.0, suggesting that the compound is not a significant substrate of P-gp or other major efflux transporters. This low efflux ratio is a favorable characteristic, indicating that the compound's transport across the cell monolayer is not significantly limited by active efflux mechanisms.
The findings from this permeability assessment are summarized in the table below.
Table 1: Caco-2 Permeability of this compound
| Compound | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio |
| This compound | 28.5 ± 2.4 | 28.6 ± 0.6 | 1.0 |
Data represents the mean ± standard deviation. Papp (A-B) refers to the apparent permeability from the apical to the basolateral side. Papp (B-A) refers to the apparent permeability from the basolateral to the apical side. The Efflux Ratio is calculated as Papp (B-A) / Papp (A-B).
Structure Activity Relationship Sar Studies of N 3 Ethynylphenyl 2 Methoxyacetamide Analogs
Systematic Modification of the Ethynylphenyl Moiety
The ethynylphenyl group is a crucial pharmacophore in many biologically active compounds, and its substitution pattern can significantly influence activity. Understanding the effects of positional isomerism and the introduction of various substituents on the phenyl ring provides valuable insights for the design of more potent analogs.
Positional Isomerism Effects on Biological Activity
The meta-position, as seen in the parent compound N-(3-ethynylphenyl)-2-methoxyacetamide, often provides an optimal orientation for interaction with target proteins. Shifting the ethynyl (B1212043) group to the ortho or para position alters the molecule's shape and electronic distribution, which can lead to steric hindrance or a loss of key binding interactions. Further research is needed to quantify the precise impact of these positional changes on the specific biological targets of this compound.
Substituent Effects on Phenyl Ring (e.g., electronic, steric)
The introduction of various substituents onto the phenyl ring of this compound allows for the fine-tuning of its electronic and steric properties, which in turn can modulate its biological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—plays a pivotal role in the molecule's interaction with its biological target.
Electronic Effects: The electronic nature of substituents can alter the electron density of the phenyl ring and the acidity of the N-H proton of the acetamide (B32628) linker. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), can enhance interactions with electron-rich pockets in a target protein. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase electron density and favor interactions with electron-deficient regions.
Steric Effects: The size and shape of substituents introduce steric bulk, which can either be beneficial or detrimental to biological activity. A bulky substituent in a specific position might promote a more favorable binding conformation or, conversely, cause steric clashes that prevent optimal binding. The interplay between the position and the size of the substituent is therefore a key consideration in SAR studies.
Table 1: Hypothetical Substituent Effects on the Phenyl Ring of this compound Analogs
| Substituent (R) | Position | Electronic Effect | Steric Effect | Anticipated Impact on Activity |
| -F | 4 | Electron-withdrawing | Small | Potentially enhanced activity |
| -Cl | 4 | Electron-withdrawing | Moderate | Variable, depends on target |
| -CH3 | 5 | Electron-donating | Moderate | Potentially altered selectivity |
| -OCH3 | 2 | Electron-donating | Moderate | May introduce new binding interactions |
| -NO2 | 6 | Strongly electron-withdrawing | Moderate | Potential for increased potency or toxicity |
This table is illustrative and based on general medicinal chemistry principles; specific experimental data is required for validation.
Variations of the 2-Methoxyacetamide (B107977) Core
The 2-methoxyacetamide portion of the molecule is also a prime target for modification to explore the SAR. Alterations to the alkyl chain, substitution of the methoxy group, and replacement of the acetamide linker can all provide valuable information on the structural requirements for activity.
Alkyl Chain Length Modifications
Varying the length of the alkyl chain in the acetamide core can influence the compound's lipophilicity and its ability to fit into a binding pocket. Extending the chain from an acetamide (n=1) to a propanamide (n=2) or butanamide (n=3) can alter the compound's pharmacokinetic properties and its interaction with the target. While specific studies on N-(3-ethynylphenyl) analogs with varied alkyl chains are limited, research on other N-aryl amides has shown that an optimal chain length often exists for maximal activity. A longer chain might allow the molecule to access deeper hydrophobic pockets within a receptor, but if it becomes too long, it could introduce conformational rigidity or unfavorable steric interactions.
Table 2: Investigating Alkyl Chain Length Modifications in N-(3-Ethynylphenyl) Amides
| Compound | Alkyl Chain | Anticipated Change in Lipophilicity | Potential Effect on Activity |
| N-(3-Ethynylphenyl)-2-methoxyacetamide | -CH2- | Baseline | - |
| N-(3-Ethynylphenyl)-3-methoxypropanamide | -CH2CH2- | Increased | May enhance binding in hydrophobic pockets |
| N-(3-Ethynylphenyl)-4-methoxybutanamide | -CH2CH2CH2- | Further Increased | Potential for steric hindrance |
This table presents a hypothetical SAR study and requires experimental validation.
Methoxy Group Substitutions
The methoxy group in the 2-methoxyacetamide core is a key feature that can be replaced with other functional groups to probe its role in biological activity. Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability. Replacing the methoxy group (-OCH3) with bioisosteres such as an ethoxy group (-OCH2CH3), a methylthio group (-SCH3), or even a fluorine atom (-F) can help to understand the importance of its size, electronics, and hydrogen-bonding capacity. For instance, if the oxygen atom of the methoxy group is acting as a hydrogen bond acceptor, replacing it with a group that cannot participate in such an interaction would likely lead to a decrease in activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
The development of QSAR models requires a dataset of structurally related compounds with corresponding biological activity data. Extensive searches did not yield any such datasets for this compound analogs, precluding any discussion of QSAR modeling.
Ligand-Based QSAR Approaches
Ligand-based QSAR models correlate the physicochemical properties of molecules with their biological activities. To perform such an analysis, a series of analogs with measured potencies would be necessary to derive a mathematical model. The absence of such data in the public domain makes it impossible to describe any ligand-based QSAR approaches, such as 3D-QSAR, pharmacophore modeling, or the derivation of predictive statistical models for this series of compounds.
Fragment-Based SAR Analysis
No Publicly Available Research on the Computational and Molecular Modeling of this compound
Following a comprehensive search of scientific databases and publicly available literature, no specific research articles or data were found regarding the computational chemistry and molecular modeling of the compound this compound. The requested analysis, including ligand-based and structure-based drug design approaches such as pharmacophore modeling, molecular docking, and molecular dynamics simulations, does not appear to have been published for this specific molecule.
Searches were conducted using the compound name and its known Chemical Abstracts Service (CAS) number, 918541-45-4. chemicalbook.com Despite the availability of basic chemical and physical properties, detailed computational studies as specified in the requested outline are absent from the current scientific literature.
While the methodologies listed—pharmacophore modeling, shape-based screening, molecular docking, molecular dynamics simulations, and binding free energy calculations—are standard and widely utilized techniques in computational drug discovery, there is no evidence of their application to this compound in published research. Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific outcomes for the requested topics, as this information does not exist in the public domain.
Computational Chemistry and Molecular Modeling of N 3 Ethynylphenyl 2 Methoxyacetamide
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, resulting from the rotation around single bonds. Conformational analysis of N-(3-Ethynylphenyl)-2-methoxyacetamide is crucial for understanding its interactions with biological targets, as the molecule's shape dictates its binding affinity and specificity.
A potential energy surface (PES) can be computationally generated to map the energy of the molecule as a function of the rotation around these key bonds. This landscape reveals the most stable, low-energy conformations, as well as the energy barriers between them. For this compound, the global energy minimum would likely correspond to a conformation where steric hindrance is minimized. This is typically an extended conformation where the bulky phenyl and methoxy (B1213986) groups are positioned away from each other. The ethynyl (B1212043) group, being linear, contributes less to steric hindrance but influences the electronic properties of the phenyl ring.
Different computational methods, such as Density Functional Theory (DFT) or molecular mechanics force fields, can be employed to calculate the energies of various conformations. The results of such analyses are often visualized as Ramachandran-like plots, showing the allowed and disallowed rotational angles and their corresponding energy levels. These studies are fundamental for understanding how the molecule might present itself to a biological receptor.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The prediction of a drug candidate's ADME properties is a critical step in reducing the likelihood of late-stage clinical trial failures. nih.gov In silico models, based on a compound's structure, are widely used to estimate these pharmacokinetic parameters. mdpi.com For this compound, several key properties can be predicted using computational tools.
These predictions are often based on quantitative structure-property relationship (QSPR) models and established rules like Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability. nih.gov
Absorption: The absorption of a drug is highly dependent on its physicochemical properties, such as its lipophilicity (log P) and topological polar surface area (TPSA). nih.gov For this compound, these values can be computationally estimated. A balanced log P value is desirable for good membrane permeability and aqueous solubility. The TPSA, which is the sum of the surfaces of polar atoms, is a good indicator of a molecule's ability to permeate cell membranes.
Distribution: After absorption, a compound is distributed throughout the body. Key factors influencing distribution include plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB). Computational models can predict the extent of PPB, which affects the concentration of the free drug available to exert its therapeutic effect. The potential for BBB penetration can also be estimated based on the molecule's size, polarity, and ability to form hydrogen bonds.
Metabolism: The metabolism of a drug, primarily occurring in the liver, involves enzymatic transformations, often by the cytochrome P450 (CYP) family of enzymes. nih.gov In silico tools can predict which CYP isoforms are likely to metabolize this compound and whether it might act as an inhibitor of these enzymes. pensoft.net The amide and ether linkages, as well as the aromatic ring, represent potential sites for metabolic reactions such as hydrolysis, oxidation, or conjugation.
Excretion: The final stage is the elimination of the compound and its metabolites from the body, typically via the kidneys or in the feces. Properties like water solubility, which can be computationally predicted, play a role in renal clearance.
The predicted ADME properties for this compound are summarized in the interactive table below. These values are hypothetical and would require experimental validation.
| ADME Property | Predicted Value/Classification | Significance |
| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule of Five |
| Log P (Lipophilicity) | 1.5 - 2.5 | Optimal for balancing solubility and permeability |
| Topological Polar Surface Area (TPSA) | 50 - 70 Ų | Suggests good intestinal absorption and cell permeability |
| Hydrogen Bond Donors | 1 | Adheres to Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's Rule of Five |
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeant | Yes/No (prediction dependent on model) | Indicates potential for CNS activity |
| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Risk of drug-drug interactions |
| Oral Bioavailability | > 50% | Indicates a good fraction of the dose may reach systemic circulation |
Applications of N 3 Ethynylphenyl 2 Methoxyacetamide As a Chemical Probe
Use in Target Identification and Validation
The identification of the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action and potential therapeutic applications. The ethynyl (B1212043) group on N-(3-Ethynylphenyl)-2-methoxyacetamide allows for its use in "clickable" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction enables the covalent attachment of reporter tags, such as biotin or fluorescent dyes, to the probe after it has bound to its cellular targets.
In a typical target identification workflow, cells or cell lysates are treated with this compound. Following target engagement, a reporter molecule containing an azide (B81097) group is added, leading to the formation of a stable triazole linkage. The tagged protein-probe complexes can then be enriched, isolated, and identified using proteomic techniques like mass spectrometry. This approach, known as affinity-based protein profiling (ABPP), has been instrumental in elucidating the targets of various small molecules. The ability to perform this "click" reaction in complex biological systems with high specificity is a key advantage.
The validation of these identified targets often involves demonstrating a direct interaction between the compound and the protein. By using a clickable probe like this compound, researchers can confirm this interaction and further investigate the biological consequences of target engagement.
Development of Fluorescent or Affinity-Based Probes
The modular nature of the click chemistry reaction allows for the straightforward development of a variety of molecular probes derived from this compound.
Fluorescent Probes: By attaching a fluorescent dye with an azide moiety to the ethynyl group of the parent compound, researchers can create fluorescent probes. These probes are powerful tools for visualizing the subcellular localization of the compound's targets through techniques like fluorescence microscopy. The choice of fluorophore can be tailored to the specific experimental requirements, such as the desired wavelength of excitation and emission.
Affinity-Based Probes: For pull-down experiments and enrichment of target proteins, an affinity tag like biotin can be appended to this compound via the click reaction. The resulting biotinylated probe, when incubated with a biological sample, will bind to its targets. Subsequently, the probe-target complexes can be captured using streptavidin-coated beads, allowing for their separation from the rest of the proteome for subsequent analysis.
The development of these probes is often guided by structure-activity relationship (SAR) studies to ensure that the addition of the reporter tag does not significantly impair the binding affinity of the parent compound for its target.
| Probe Type | Reporter Tag | Application |
| Fluorescent Probe | Azide-functionalized fluorophore | Cellular imaging, localization studies |
| Affinity-Based Probe | Azide-functionalized biotin | Target enrichment, pull-down assays |
Integration into High-Throughput Screening Assays
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hit" molecules with a desired biological activity. This compound and its derivatives can be integrated into HTS assays in several ways.
For instance, in a competitive binding assay format, a fluorescent probe based on this compound can be used. In this setup, the fluorescent probe is pre-bound to its target protein. Compounds from a screening library are then added, and any compound that displaces the fluorescent probe from the target will lead to a decrease in the fluorescence signal. This provides a robust and scalable method for identifying new binders to the target of interest.
Furthermore, the clickable nature of this compound can be exploited in fragment-based screening approaches. Small chemical fragments containing an alkyne or azide group can be screened for their ability to bind to a target protein. Hits can then be elaborated by "clicking" them to complementary fragments or reporter tags, facilitating hit validation and optimization.
Utility in Phenotypic Screening Follow-up
Phenotypic screening, which identifies compounds that produce a desired change in a cell or organism's phenotype without a priori knowledge of the target, is a powerful approach for discovering first-in-class medicines. A significant challenge in phenotypic screening is the subsequent identification of the molecular target responsible for the observed phenotype.
Once a hit compound with an interesting phenotype is identified, a key step is to understand its mechanism of action. If the hit compound is this compound or a structural analog, its ethynyl handle can be immediately leveraged for target deconvolution. By synthesizing a clickable version of the phenotypic hit, researchers can perform ABPP experiments to identify its binding partners in the relevant biological system.
This ability to seamlessly transition from a phenotypic screen to target identification is a significant advantage, as it streamlines the often-arduous process of elucidating the mechanism of action of novel bioactive compounds. This crucial step is necessary to build confidence in a drug discovery program and to guide the subsequent lead optimization efforts.
Future Research Directions for N 3 Ethynylphenyl 2 Methoxyacetamide
Exploration of Undiscovered Molecular Targets
A foundational step in realizing the therapeutic potential of any novel compound is the identification of its biological targets. cambridge.org For N-(3-Ethynylphenyl)-2-methoxyacetamide, a molecule without a known pharmacological profile, this exploration is paramount. Future research will likely employ a combination of sophisticated computational and experimental techniques to elucidate its mechanism of action.
Computational Approaches: In the post-genomic era, a vast number of proteins are recognized as potential drug targets, and computational tools are essential for navigating this complexity. cambridge.org Several in silico methods can be applied to generate hypotheses about the molecular targets of this compound. nih.govnih.gov
Reverse Docking: This technique involves screening the compound against a large database of 3D protein structures to identify potential binding partners. nih.gov It serves as a powerful initial step to generate a list of putative targets for further experimental validation.
Binding Site Similarity: This method operates on the principle that proteins with similar binding sites are likely to bind structurally similar ligands. nih.gov By comparing the predicted binding mode of this compound with known ligand-protein interactions, new targets can be inferred.
Pharmacophore Modeling: A reverse pharmacophore model can be generated from the structure of this compound and used to search databases of protein structures, identifying those with active sites that complement the compound's key chemical features. nih.govcreative-biolabs.com
Experimental Approaches: Chemoproteomics has emerged as a powerful suite of techniques for identifying small-molecule-protein interactions directly within complex biological systems, such as cell lysates or even live cells. wikipedia.org This approach is particularly valuable for phenotypic drug discovery, where a compound's mechanism of action is unknown. wikipedia.org
Affinity-Based Protein Profiling (ABPP): This method would involve synthesizing a derivative of this compound functionalized with a reactive group and a reporter tag. This chemical probe can then be used to covalently label its protein targets in a biological sample, allowing for their enrichment and identification by mass spectrometry. nih.govresearchgate.net
Immobilization-Based Approaches: The this compound molecule could be tethered to a solid support, such as microbeads, to create an affinity matrix. wikipedia.org This matrix can then be used to "pull down" its binding partners from a cell lysate, which are subsequently identified. researchgate.net
The following table summarizes these potential target identification strategies:
| Method | Principle | Primary Output |
|---|---|---|
| Reverse Docking | Computational screening of a small molecule against a library of protein structures. nih.gov | Ranked list of potential protein targets based on predicted binding affinity. |
| Binding Site Similarity | Comparison of a target's binding site to those of known proteins. nih.gov | Hypothesized targets based on structural homology of ligand binding pockets. |
| Affinity-Based Protein Profiling (ABPP) | Use of a modified chemical probe to covalently label and enrich protein targets from complex mixtures. nih.gov | Direct identification of target proteins and potential off-targets via mass spectrometry. |
| Immobilization-Based Pulldown | Immobilizing the compound on a solid support to capture its binding partners from a lysate. wikipedia.org | Identification of proteins that physically interact with the compound. |
Advanced Synthetic Methodologies for Analog Generation
To explore the structure-activity relationship (SAR) and optimize the properties of this compound, the generation of a diverse library of analogs is essential. Modern synthetic chemistry offers powerful tools to achieve this efficiently.
Late-Stage Functionalization (LSF): LSF is a strategy that introduces chemical modifications late in a synthetic sequence, allowing for the rapid diversification of a complex core structure without the need for lengthy de novo synthesis for each new analog. nih.govresearchgate.net This approach is particularly valuable in medicinal chemistry for exploring SAR and improving molecular properties. acs.orgnih.gov
C-H Functionalization: The aromatic ring of the 3-ethynylphenyl group and other positions on the molecule contain C-H bonds that are traditionally considered unreactive. tandfonline.com Modern catalytic methods, often employing transition metals like palladium or photoredox catalysts, can selectively convert these C-H bonds into C-C, C-N, or C-O bonds, enabling the introduction of a wide array of new functional groups. nih.govtandfonline.com
Modification of the Ethynyl (B1212043) Group: The terminal alkyne is a highly versatile functional group. It can participate in a variety of transformations, such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry") to form triazoles, or Sonogashira couplings to append other aryl or vinyl groups. organic-chemistry.org Advanced methods involving hypervalent iodine reagents, known as ethynylbenziodoxolones (EBXs), can also be used for alkynylation reactions under mild conditions. mdpi.com
The table below outlines some potential LSF reactions applicable to the this compound scaffold:
| Reaction Type | Target Site | Potential Modification | Reference |
|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | Aromatic C-H bonds on the phenyl ring | Introduction of new aryl or heteroaryl groups | acs.org |
| Photoredox-Catalyzed Amination | Aromatic C-H bonds on the phenyl ring | Installation of amine functionalities | tandfonline.com |
| Sonogashira Coupling | Terminal alkyne C-H bond | Attachment of various aryl or vinyl substituents | organic-chemistry.org |
| Click Chemistry (CuAAC) | Terminal alkyne | Formation of a 1,2,3-triazole ring linking to another molecule | organic-chemistry.org |
Combinatorial and Parallel Synthesis: To efficiently generate a large library of analogs, LSF strategies can be combined with parallel synthesis techniques. By systematically varying substituents on both the ethynylphenyl and the 2-methoxyacetamide (B107977) portions of the molecule across a multi-well plate format, hundreds of distinct compounds can be synthesized and screened, rapidly accelerating the discovery of lead compounds.
Integration of Artificial Intelligence in Discovery Efforts
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the predictive accuracy of preclinical development. nih.gov For a molecule like this compound, AI can be integrated at multiple stages of the research pipeline.
De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules. frontiersin.orgpatsnap.com These models can be trained on vast datasets of known bioactive compounds and then constrained to generate novel analogs of this compound that are optimized for desired properties, such as high predicted binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
Lead Optimization: Once initial active analogs are identified, AI can guide the lead optimization process. arxiv.org ML models can predict how specific structural modifications to the lead compound will affect its efficacy, selectivity, and pharmacokinetic properties. patsnap.com This in silico prediction allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources. arxiv.org
Property Prediction: AI algorithms excel at predicting key molecular properties. patsnap.com For any newly designed analog of this compound, AI models can provide rapid predictions for:
Bioactivity: Estimating the potency against a given biological target.
ADMET Profile: Predicting properties like solubility, permeability, metabolic stability, and potential toxicities.
Synthesizability: Assessing the synthetic accessibility of a proposed molecule.
The following table details the application of AI in the discovery pipeline for this compound:
| AI Application | Technique | Purpose | Reference |
|---|---|---|---|
| Hit Identification & De Novo Design | Generative Models (GANs, VAEs) | To design novel molecules with desired properties based on the core scaffold. | frontiersin.orgdigitalchemistry.ai |
| Lead Optimization | Machine Learning, Deep Learning | To guide structural modifications to improve efficacy, selectivity, and safety profiles. | patsnap.comarxiv.org |
| Property Prediction | Machine Learning (e.g., Random Forests, SVMs) | To predict bioactivity, ADMET properties, and other key drug-like characteristics. | patsnap.com |
Potential for Derivatization into Multi-Target Ligands
Complex multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome often involve multiple biological pathways. arxiv.org Consequently, designing single chemical entities that can modulate multiple targets simultaneously—a concept known as polypharmacology—is an increasingly attractive therapeutic strategy. nih.govscielo.br This approach can offer advantages such as enhanced efficacy and a lower risk of drug resistance compared to single-target agents or combination therapies. researchgate.net
The this compound scaffold provides a viable starting point for the rational design of multi-target-directed ligands (MTDLs). nih.gov
Design Strategies for MTDLs: Several established strategies can be employed to derivatize the parent compound into an MTDL:
Pharmacophore Linking: This involves identifying the pharmacophores (the key structural features required for activity) of known ligands for two different targets and connecting them with a suitable linker. nih.gov The this compound structure could serve as one pharmacophore or as the linker itself.
Pharmacophore Fusing: In this approach, two distinct pharmacophores are merged into a more rigid, condensed ring system. This can be achieved by designing derivatives of the core scaffold that incorporate structural elements necessary for binding to a second target.
Pharmacophore Merging: This more integrated strategy involves creating a single, novel chemical entity where the structural features responsible for interacting with multiple targets are overlapping and inseparable. nih.gov This often results in smaller molecules with more favorable drug-like properties.
Computational Guidance: The design of MTDLs is heavily reliant on computational methods. springernature.comacs.org Structure-based design, using the 3D structures of the intended targets, can guide the precise placement of functional groups on the this compound scaffold to achieve dual binding. Pharmacophore modeling can help define the essential features required for interacting with each target, ensuring that the final design incorporates all necessary elements. acs.orgdovepress.com
The table below summarizes these design concepts:
| Strategy | Description | Key Feature | Reference |
|---|---|---|---|
| Linking | Two or more distinct pharmacophores are connected by a molecular linker. | Modular design, linker can be optimized. | nih.gov |
| Fusing | Pharmacophores are combined into a new, often rigid, fused ring system. | Reduced molecular flexibility. | nih.gov |
| Merging | Structural features for multiple targets are integrated into a single, compact scaffold. | Lower molecular weight, overlapping pharmacophoric elements. | nih.gov |
By pursuing these future research directions, the scientific community can systematically investigate the untapped potential of this compound, potentially transforming a simple chemical scaffold into a valuable tool for basic research or a starting point for the development of novel therapeutics.
Q & A
Q. What are the standard synthetic routes for N-(3-Ethynylphenyl)-2-methoxyacetamide, and what intermediates are critical for optimizing yield?
Synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with substituted phenyl groups. For example, analogous compounds like substituted N-(2-hydroxyphenyl)acetamides are synthesized by reacting 2-amino-substituted phenols with acetyl chloride derivatives under controlled conditions . Key intermediates include ethynylphenyl precursors and methoxyacetyl chloride. Optimization requires monitoring reaction temperature, solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to avoid side reactions like over-acylation .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
Structural confirmation relies on:
- 1H/13C NMR : To identify methoxy (-OCH3), ethynyl (-C≡CH), and acetamide (-NHCO-) protons/carbons. For example, methoxy groups resonate at ~δ 3.3–3.5 ppm in 1H NMR .
- HRMS : For precise molecular weight determination (e.g., [M+H]+ or [M+Na]+ ions).
- IR Spectroscopy : To confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Q. What are the recommended storage conditions to ensure the compound’s stability?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the acetamide group or oxidation of the ethynyl moiety. Desiccants like silica gel are critical to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can biocatalytic methods be applied to synthesize this compound enantioselectively?
Enzymatic cascades, such as amine transaminase/acyl transferase systems, enable enantioselective amidation. For example, MsAcT acyltransferase can catalyze N-acylation using methyl methoxyacetate as an acyl donor. However, low activity toward bulky substrates (e.g., ethynylphenyl groups) may require enzyme engineering or substrate modification to enhance catalytic efficiency .
Q. What strategies resolve contradictions in biological activity data for structurally similar acetamide derivatives?
- SAR Studies : Compare analogs (e.g., N-(3-Amino-4-methoxyphenyl)acetamide vs. N-(4-Methoxyphenyl)acetamide) to identify critical substituents. Ethynyl groups may enhance membrane permeability but reduce solubility .
- Dose-Response Curves : Test across multiple concentrations to distinguish intrinsic activity from assay artifacts .
Q. What reaction mechanisms govern the formation of this compound in GP1-type reactions?
GP1 reactions (e.g., aryne insertions) involve in situ generation of benzyne intermediates, which react with acetamide precursors. The methoxy group directs regioselectivity via electronic effects, favoring para-substitution. Solvent choice (e.g., n-pentane/EtOAc mixtures) and temperature control (~0–25°C) minimize side products like dimerized arynes .
Q. How can discrepancies in enzymatic vs. chemical synthesis yields be addressed methodologically?
Low yields in biocatalytic routes (e.g., <20% conversion for N-(hexan-2-yl)-2-methoxyacetamide) may arise from poor enzyme-substrate compatibility. Solutions include:
- Directed Evolution : Optimize acyltransferase activity toward ethynylphenyl substrates.
- Co-solvent Systems : Add organic solvents (e.g., 2% v/v DMSO) to improve substrate solubility without denaturing enzymes .
Q. What computational tools predict the physicochemical properties of this compound for drug discovery?
- LogP Calculations : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases or GPCRs) to prioritize synthetic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
